N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine
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Overview
Description
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine: is an organic compound that features a benzylamine structure with a bromine atom and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine typically involves multiple steps:
Bromination: The starting material, 4-isopropoxytoluene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-4-isopropoxytoluene.
Formation of Benzylamine: The brominated product is then reacted with ethylamine under basic conditions to form the desired benzylamine derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The benzylamine moiety can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Products include 3-hydroxy-4-isopropoxybenzyl-N-ethylethanamine, 3-cyano-4-isopropoxybenzyl-N-ethylethanamine, and various substituted benzylamines.
Oxidation: Products include imines and aldehydes.
Reduction: Products include secondary amines.
Scientific Research Applications
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of brominated benzylamines on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It may be used in the development of new materials or as a precursor for agrochemicals.
Mechanism of Action
The mechanism by which N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could interact with neurotransmitter pathways, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
N-(3-Bromo-4-isopropoxybenzyl)-N-ethylethanamine: can be compared with other benzylamine derivatives:
N-(3-Bromo-4-methoxybenzyl)-N-ethylethanamine: Similar structure but with a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.
N-(3-Chloro-4-isopropoxybenzyl)-N-ethylethanamine: Similar structure but with a chlorine atom instead of bromine, which may influence its chemical properties and applications.
The uniqueness of This compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(3-bromo-4-propan-2-yloxyphenyl)methyl]-N-ethylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-5-16(6-2)10-12-7-8-14(13(15)9-12)17-11(3)4/h7-9,11H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKYUFITGYDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=C(C=C1)OC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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